5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one
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Overview
Description
5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a bromine atom at the 5th position, a 4-methylpiperidin-1-yl group at the 4th position, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular pathways.
Mechanism of Action
The mechanism of action of 5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-4-methylpyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- 5-bromo-4-methyl-6-pyrazolylpyrimidines
Uniqueness
Compared to similar compounds, 5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of the pyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromo-4-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-7-2-4-14(5-3-7)8-6-12-13-10(15)9(8)11/h6-7H,2-5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZVGOMAAWJRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)NN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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